2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one
Overview
Description
2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one: . This compound is characterized by its cyclohexenone structure, which includes a hydroxyl group and three methyl groups. It is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one can be synthesized through several methods. One common method involves the controlled hydrogenation of isophorone . This process typically uses a palladium catalyst on activated charcoal under an ethylene atmosphere . The reaction conditions must be carefully controlled to ensure the selective formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic oxidation of cyclohexene . This process uses hydrogen peroxide and vanadium catalysts to achieve high yields . The reaction is typically carried out under mild conditions to prevent over-oxidation and ensure the purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Palladium on activated charcoal under an ethylene atmosphere.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Corresponding carbonyl compounds.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of cleaning products, cosmetics, flavors, fragrances, food, and beverages.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one involves its interaction with various molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with other molecules, influencing its reactivity and interactions. The compound’s cyclohexenone structure allows it to participate in various chemical reactions, including nucleophilic addition and substitution .
Comparison with Similar Compounds
- 2-Hydroxy-3,5,5-trimethylcyclohex-2-ene-1,4-dione
- 2-Cyclohexen-1-one, 4-(3-hydroxybutyl)-3,5,5-trimethyl-
Comparison: 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one is unique due to its specific combination of a hydroxyl group and three methyl groups on the cyclohexenone ring. This structure imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds. The presence of the hydroxyl group allows for hydrogen bonding, which can influence the compound’s solubility and interactions with other molecules.
Properties
IUPAC Name |
2-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-6-4-9(2,3)5-7(10)8(6)11/h11H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGZTTFGUFHAJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)CC(C1)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197614 | |
Record name | 2-Hydroxy-3,5,5-trimethyl-2-cyclohexenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30197614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, colourless to pale yellow solid | |
Record name | 3,5,5-Trimethyl-1,2-cyclohexanedione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036177 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/98/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
214.00 to 215.00 °C. @ 760.00 mm Hg | |
Record name | 3,5,5-Trimethyl-1,2-cyclohexanedione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036177 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly soluble in water; soluble in ethanol, fat | |
Record name | 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/98/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
4883-60-7, 57696-89-6 | |
Record name | 2-Hydroxy-3,5,5-trimethyl-2-cyclohexenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4883-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxy-3,5,5-trimethyl-2-cyclohexenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004883607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxy-3,5,5-trimethyl-2-cyclohexenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30197614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-HYDROXY-3,5,5-TRIMETHYL-2-CYCLOHEXENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RIP7E0O7J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3,5,5-Trimethyl-1,2-cyclohexanedione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036177 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
89 - 91 °C | |
Record name | 3,5,5-Trimethyl-1,2-cyclohexanedione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036177 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Hydroxyisophorone in honey analysis?
A1: 2-Hydroxyisophorone, along with other volatile compounds, serves as a potential marker for the botanical origin of honey. A study utilizing gas chromatography-mass spectrometry (GC-MS) combined with headspace solid-phase microextraction (HS-SPME) on 151 honey samples identified 94 volatile compounds, including 2-hydroxyisophorone. Statistical analysis revealed that these volatiles, combined with a "honey code" system, could successfully differentiate honey samples based on both botanical source and geographical origin. []
Q2: Is there a more efficient synthetic route for 2-Hydroxy-4,4,6-Trimethyl-2,5-Cyclohexadienone (a derivative of 2-Hydroxyisophorone)?
A2: Yes, an improved synthesis method for 2-Hydroxy-4,4,6-Trimethyl-2,5-Cyclohexadienone, a compound structurally related to 2-Hydroxyisophorone and used in flavoring applications, has been developed. This method involves chlorination of 2-hydroxyisophorone, rearrangement to form 6-chloro-2-hydroxyisophorone, and subsequent dehydrochlorination. This optimized process achieves a significantly higher overall yield compared to previous methods. []
Q3: Beyond honey, are there other natural sources where 2-Hydroxyisophorone is found?
A3: Yes, 2-Hydroxyisophorone has been identified as a headspace compound in Centaurea cyanus L. honey. This finding highlights the potential role of 2-hydroxyisophorone as a marker for characterizing and authenticating honey from this specific botanical source. []
Q4: Does 2-Hydroxyisophorone have any known biological activity, particularly related to insects?
A4: Research suggests that derivatives of isophorone, including potentially 2-Hydroxyisophorone, could function as aggregation pheromones in certain Curculionidae beetle species. This discovery opens up potential avenues for utilizing these compounds in pest management strategies, such as monitoring and controlling infestations. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.